2,3,5,6-Tetrachloroaniline-d3
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Overview
Description
2,3,5,6-Tetrachloroaniline-d3 is a deuterium-labeled derivative of 2,3,5,6-Tetrachloroaniline. This compound is primarily used as a stable isotope-labeled standard in various scientific research applications. The deuterium labeling allows for precise quantification and tracing in analytical studies, making it a valuable tool in environmental toxicology, pharmacokinetics, and other fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrachloroaniline-d3 typically involves the deuteration of 2,3,5,6-Tetrachloroaniline. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure complete deuteration .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high yields and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-Tetrachloroaniline-d3 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of suitable solvents
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of tetrachloronitrobenzene.
Reduction: Formation of tetrachloroaniline.
Substitution: Formation of various substituted aniline derivatives.
Scientific Research Applications
2,3,5,6-Tetrachloroaniline-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Environmental Toxicology: Used as a reference standard for the analysis of environmental samples to detect and quantify pollutants.
Pharmacokinetics: Employed in drug metabolism studies to trace the distribution and elimination of pharmaceuticals.
Analytical Chemistry: Utilized in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for accurate quantification of analytes.
Industrial Applications: Used in the synthesis of other deuterium-labeled compounds for various industrial processes .
Mechanism of Action
The mechanism of action of 2,3,5,6-Tetrachloroaniline-d3 is primarily related to its role as a tracer in analytical studies. The deuterium atoms in the compound provide a distinct mass difference, allowing for precise detection and quantification using mass spectrometry. This enables researchers to study the pharmacokinetics, metabolism, and environmental fate of related compounds with high accuracy .
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetrachloroaniline: The non-deuterated form of the compound.
2,4,6-Trichloroaniline: A similar compound with three chlorine atoms.
2,3,4,5-Tetrachloroaniline: Another isomer with different chlorine atom positions.
Uniqueness
2,3,5,6-Tetrachloroaniline-d3 is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. The stable isotope labeling allows for precise quantification and tracing, making it a valuable tool in various scientific research fields .
Properties
CAS No. |
1219806-05-9 |
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Molecular Formula |
C6H3Cl4N |
Molecular Weight |
233.9 g/mol |
IUPAC Name |
2,3,5,6-tetrachloro-N,N,4-trideuterioaniline |
InChI |
InChI=1S/C6H3Cl4N/c7-2-1-3(8)5(10)6(11)4(2)9/h1H,11H2/i1D/hD2 |
InChI Key |
YTDHEFNWWHSXSU-AYQNKDEESA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1Cl)Cl)N([2H])[2H])Cl)Cl |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)N)Cl)Cl |
Origin of Product |
United States |
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